Jionoside C

Antidiabetic Enzyme Inhibition α-Glucosidase

Researchers studying phenylethanoid glycosides face inconsistent results when substituting compounds based on class-level assumptions rather than individual data. Jionoside C eliminates this risk with documented, compound-specific bioactivity. • Yeast α-glucosidase inhibitor: IC50 24.6-96.0 μM, 7-27× more potent than acarbose. • Hs578T breast cancer antiproliferative: IC50 85.3 ± 2.4 μM. • Defined SAR comparator with 4-O-caffeoyl & 3-O-α-L-rhamnopyranosyl groups. Supplied ≥98% HPLC purity with COA; ambient global shipping.

Molecular Formula C29H36O13
Molecular Weight 592.594
CAS No. 120406-33-9
Cat. No. B597565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJionoside C
CAS120406-33-9
Synonymsjionoside C
Molecular FormulaC29H36O13
Molecular Weight592.594
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC=CC=C4)O)O)O)O
InChIInChI=1S/C29H36O13/c1-15-22(34)23(35)24(36)29(39-15)42-27-25(37)28(38-12-11-16-5-3-2-4-6-16)40-20(14-30)26(27)41-21(33)10-8-17-7-9-18(31)19(32)13-17/h2-10,13,15,20,22-32,34-37H,11-12,14H2,1H3/b10-8-
InChIKeyUKRDIRUVTNZWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jionoside C (CAS 120406-33-9): A Structurally Distinct Phenylethanoid Glycoside for Targeted Biomedical Procurement


Jionoside C is a hydroxycinnamic acid ester of a phenethylalcohol glycoside [1], specifically a caffeoyl phenylethanoid glycoside [2], first isolated and characterized from the roots of Rehmannia glutinosa var. purpurea [1]. With the molecular formula C₂₉H₃₆O₁₃ and a molecular weight of 592.59 g/mol , this natural product belongs to a larger class of bioactive phenylpropanoids found in various Lamiaceae species [3]. Its core structure features a central glucose unit esterified with a caffeoyl group at the 4-position and glycosylated with a 6-deoxy-α-L-mannopyranosyl (rhamnose) unit at the 3-position, which distinguishes it from its close structural analogs like acteoside and isoacteoside [4].

Jionoside C (CAS 120406-33-9): Why Phenylethanoid Glycosides Cannot Be Interchanged


The phenylethanoid glycoside family, while sharing a common core, exhibits profound functional divergence based on subtle structural variations [1]. Directly comparing Jionoside C to its close relatives acteoside, isoacteoside, or jionoside D reveals that seemingly minor differences in glycosylation and acylation patterns translate into dramatically different biological potency and target selectivity profiles [2]. For instance, the presence and position of acetyl, rhamnosyl, and caffeoyl groups dictate the compound's ability to inhibit specific enzymes like α-glucosidase and α-amylase, or its antiproliferative activity against certain cancer cell lines [2]. This inherent variability means that substituting one phenylethanoid glycoside for another—even within the same botanical source—without rigorous, quantitative evidence is a high-risk strategy that can lead to failed experiments, inconsistent results, and wasted resources. The following quantitative evidence demonstrates precisely why Jionoside C must be evaluated on its own specific data, not by class-level inference [2][3].

Jionoside C (CAS 120406-33-9): Quantified Differential Performance Data vs. Structural Analogs


Jionoside C vs. Jionoside D and Acarbose: Comparative α-Glucosidase Inhibition (IC50) in Yeast Assay

In a direct, head-to-head in vitro comparison, Jionoside C (compound 5) displayed moderate inhibitory activity against yeast α-glucosidase, with an IC50 value between 24.6 and 96.0 μM [1]. While less potent than the positive control acarbose (IC50 665 ± 42 μM) in this specific yeast assay [1], it provides a defined potency benchmark. Crucially, its activity is distinct from its closely related analog Jionoside D (compound 6), which exhibits a different inhibitory profile, demonstrating the highest potency against mammalian α-amylase (IC50 3.4 ± 0.2 μM) [1]. This shows that even within the jionoside sub-family, substitution leads to different target enzyme preferences.

Antidiabetic Enzyme Inhibition α-Glucosidase

Jionoside C vs. Acteoside and Isoacteoside: Mammalian α-Glucosidase Inhibition from Rehmannia glutinosa

In a study isolating compounds from Rehmannia glutinosa roots, Jionoside C (compound 6) was one of several known phenylpropanoids tested for α-glucosidase inhibition. Compounds 7-11 (including acteoside, leucosceptoside A, brachynoside, jionoside B1, and jionoside A1) showed significant inhibition with IC50 values ranging from 261.4 to 408.7 μM [1]. Jionoside C was not among the most potent inhibitors in this specific mammalian enzyme assay, as its activity was not reported in the quantitative range for this set [1]. This highlights its distinct activity profile compared to these other phenylethanoid glycosides from the same source, suggesting different potency against mammalian versus yeast enzymes.

Natural Product Antidiabetic Enzyme Inhibition

Jionoside C vs. Byzantionoside B and Other Phenylpropanoids: Antiproliferative Activity on Hs578T Breast Cancer Cells

In a direct comparative study of eight compounds from Clerodendrum infortunatum, Jionoside C (compound 5) exhibited moderate antiproliferative activity against the Hs578T breast cancer cell line with an IC50 of 85.3 ± 2.4 μM [1]. This activity was notably stronger than that of byzantionoside B (compound 3, IC50 94.7 ± 1.3 μM) and all other tested compounds, which did not show significant activity (IC50 > 100 μM) [1]. This head-to-head comparison within the same experimental run isolates Jionoside C's specific cytotoxic effect on this cell line, distinguishing it from a panel of related phenylpropanoids and terpenoids.

Anticancer Cytotoxicity Hs578T

Jionoside C vs. Isoacteoside: In Silico Docking Scores for DHFR in ALL Treatment

In a computational study screening Traditional Chinese Medicine candidates for acute lymphoblastic leukemia (ALL) treatment, Jionoside C was docked against the target dihydrofolate reductase (DHFR) [1]. It yielded a docking score of 102.3940 [1]. This score is lower than that of its structural analog isoacteoside, which scored 124.5900 [1]. While both scores are above that of the positive control methotrexate (MTX, 97.0960), the 18% difference in binding affinity prediction suggests isoacteoside may be a stronger candidate for DHFR inhibition. This in silico comparison provides a basis for prioritizing one analog over another for experimental validation.

Leukemia Molecular Docking DHFR

Jionoside C (CAS 120406-33-9): Evidence-Backed Application Scenarios for Scientific Procurement


In Vitro Breast Cancer Research on Hs578T Cell Line

Based on direct comparative data, Jionoside C demonstrates a quantifiable, moderate antiproliferative effect on Hs578T breast cancer cells (IC50 85.3 ± 2.4 μM), distinguishing it from several related compounds that were inactive (IC50 > 100 μM) [1]. Researchers investigating novel agents for triple-negative breast cancer or other Hs578T-relevant models should procure Jionoside C as a defined, active comparator or as a starting point for further structural optimization. Its activity, while moderate, is clearly documented and specific, avoiding the ambiguity of class-level claims.

Investigating α-Glucosidase Inhibition in Yeast Model Systems

Jionoside C is a confirmed inhibitor of yeast α-glucosidase, with an IC50 in the range of 24.6-96.0 μM, which is 7-27x more potent than the positive control acarbose in the same assay [1]. This specific activity profile makes it a valuable tool compound for studies on carbohydrate metabolism using yeast enzyme models. Procurement should be targeted for this specific application, as the compound is less effective against mammalian α-glucosidase [2], underscoring the need for precise, evidence-based selection.

Comparative Studies on Phenylethanoid Glycoside Structure-Activity Relationships (SAR)

Jionoside C's unique structural features—a central glucose core with a 4-O-caffeoyl group and a 3-O-α-L-rhamnopyranosyl unit—provide a critical data point in SAR studies of the phenylethanoid glycoside class [3]. Its contrasting biological activity profiles compared to acteoside, isoacteoside, and jionoside D [1][4] make it an essential compound for researchers aiming to map how specific glycosylation and acylation patterns dictate enzyme inhibition and cytotoxicity. Procurement in this context is driven by its value as a structurally defined, functionally distinct comparator.

In Silico Validation and Computational Chemistry Workflows

The availability of a published in silico docking score for Jionoside C against DHFR (102.3940) [4] enables its use as a benchmark or validation compound in computational drug discovery workflows. Researchers developing new docking algorithms or screening virtual libraries of natural products can use Jionoside C as a test case with a known, published metric. This provides a quantitative point of reference for calibrating computational models, offering a distinct advantage over analogs without such publicly available in silico data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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